2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine
Description
2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine is a substituted benzoxazole derivative featuring a bromo and fluoro substituent on the phenyl ring at the 2-position. Benzoxazole scaffolds are widely studied in medicinal chemistry due to their structural rigidity, metabolic stability, and ability to interact with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
2-(2-bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPVGBUPECVFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640744 | |
| Record name | 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016507-27-9 | |
| Record name | 2-(2-Bromo-5-fluorophenyl)-5-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016507-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Synthesis via Bromination and Reduction
This method involves the synthesis of 2-bromo-5-fluoronitrobenzene followed by its reduction to yield 2-bromo-5-fluoroaniline , which is then transformed into the target compound.
Bromination of 4-Fluoroacetanilide :
- Reagents : 4-fluoroacetanilide, concentrated sulfuric acid, fuming nitric acid.
- Conditions : Cooling to 0-5 °C, controlled dropwise addition of reagents.
- Yield : Approximately 95% for the formation of 2-nitro-4-fluoroacetanilide .
Formation of 2-Bromo-5-Fluoronitrobenzene :
- Reagents : Sodium nitrite, brominating agent (e.g., hydrobromic acid).
- Conditions : Acidic environment maintained at low temperatures.
- Yield : Approximately 96% for the brominated product.
Reduction to 2-Bromo-5-Fluoroaniline :
- Reagents : Reducing agent (e.g., Raney nickel).
- Conditions : Hydrogenation under controlled pressure and temperature.
- Yield : High purity product obtained through crystallization.
Method 2: Direct Synthesis from Benzoxazole Derivatives
Another approach involves synthesizing benzoxazole derivatives directly from simpler amine precursors.
Formation of Benzoxazole Ring :
- Reagents : Aminophenol and isothiocyanate.
- Conditions : Reaction in THF with iodine as a catalyst.
- Yield : Ranges from 65% to 89% based on reaction conditions.
Bromination and Subsequent Cyclization :
- Followed by bromination using cuprous bromide under acidic conditions to introduce the bromine atom into the benzoxazole structure.
Comparative Analysis of Methods
The following table summarizes the yields and key reagents used in different preparation methods for 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine:
| Method Description | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Bromination and Reduction | Concentrated sulfuric acid, Raney nickel | ~95 | High purity product; requires careful control of conditions |
| Direct Synthesis from Benzoxazole Derivatives | Aminophenol, isothiocyanate | 65-89 | More environmentally friendly; lower yields compared to method 1 |
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation can produce a ketone or aldehyde.
Scientific Research Applications
2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally similar benzoxazol-5-amine derivatives, focusing on substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Trends
Substituent Effects: Halogen vs. Alkyl Groups: Bromo and fluoro substituents (as in the main compound) increase molecular weight and polarizability compared to ethyl or methoxy groups. Positional Isomerism: The 2-bromo-5-fluoro substitution in the main compound creates steric and electronic effects distinct from 3-chloro or 4-ethyl analogs, which may alter reactivity in coupling reactions (e.g., amide bond formation) .
Synthetic Routes :
- The main compound’s synthesis likely follows methods similar to those in and , where benzoxazol-5-amine intermediates are coupled with substituted benzoic acids using activators like HATU or PyBrop. For example, 2-(3-chlorophenyl)-1,3-benzoxazol-5-amine reacts with 2-chloro-5-nitrobenzoic acid to form a nitrobenzamide derivative (m/z = 359.4 [M+H]+) .
Biological Relevance :
- PPARγ Agonists: Derivatives like BAY-4931 (from 2-(4-ethylphenyl)-1,3-benzoxazol-5-amine) demonstrate the role of benzoxazole cores in designing covalent agonists. The bromo and fluoro groups in the main compound could similarly enhance target engagement or metabolic stability .
- Halogen Bonding: highlights that bromo and fluoro substituents in thiochromene derivatives participate in C–F⋯O and C–H⋯F interactions, stabilizing crystal packing. Such interactions may also influence the main compound’s solid-state properties or solubility .
Research Findings and Implications
- Electronic Properties : Fluorine’s strong electron-withdrawing effect and bromine’s polarizability may modulate the benzoxazole core’s π-electron density, affecting its interaction with aromatic residues in proteins.
- Thermodynamic Stability : Halogenated derivatives often exhibit higher melting points and lower solubility in aqueous media compared to alkyl-substituted analogs, as seen in related compounds .
Biological Activity
2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine, commonly referred to as compound 1016507-27-9, is a synthetic organic compound that belongs to the benzoxazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The benzoxazole moiety is known for its presence in various bioactive compounds, which exhibit properties such as antimicrobial, anticancer, and neuroprotective activities.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₈BrFN₂O
- Molar Mass : 307.12 g/mol
- CAS Number : 1016507-27-9
The structure of this compound features a benzoxazole ring substituted with a bromo and a fluoro group on the phenyl moiety. This structural configuration is significant for its biological activity.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit broad-spectrum antimicrobial properties. In particular, studies have shown that various derivatives of benzoxazole can effectively target Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans. The minimal inhibitory concentrations (MIC) for several compounds have been established, demonstrating selective activity against these pathogens.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 |
| Compound B | Candida albicans | 16 |
| Compound C | Escherichia coli | >64 |
The structure–activity relationship (SAR) analysis reveals that electron-donating groups enhance antibacterial activity, while electron-withdrawing groups may reduce it. For instance, compounds with methoxy or dimethylamino substituents showed increased efficacy compared to those with halogen substituents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds containing the benzoxazole scaffold have demonstrated cytotoxic effects against several cancer cell lines, including:
- Breast cancer cells (MCF-7, MDA-MB-231)
- Lung cancer cells (A549)
- Liver cancer cells (HepG2)
The cytotoxicity profiles suggest that these compounds may selectively target cancer cells while sparing normal cells. For example, certain derivatives exhibited IC50 values significantly lower against cancer cell lines compared to normal fibroblasts, indicating a promising therapeutic window .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of benzoxazole derivatives have highlighted their potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds are believed to modulate neuroinflammatory pathways and protect neuronal integrity through antioxidant mechanisms .
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial activity of multiple benzoxazole derivatives against standard bacterial strains. Among them, compound 1016507-27-9 exhibited significant activity against Gram-positive bacteria with an MIC comparable to standard antibiotics.
- Cytotoxicity Testing : In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. Results indicated that this compound could induce apoptosis in MCF-7 cells at lower concentrations than those required to affect normal cell lines.
Q & A
Q. What are the common synthetic routes for preparing 2-(2-bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine, and what methodological considerations are critical for optimizing yield?
The synthesis typically involves cyclization of halogen-substituted aniline derivatives with salicylic acid analogs under acidic conditions. Key steps include:
- Cyclization : Using dehydrating agents like polyphosphoric acid or POCl₃ to form the benzoxazole ring .
- Halogen Substitution : Bromine and fluorine atoms are introduced via electrophilic aromatic substitution or Suzuki-Miyaura coupling for regioselective placement .
- Purification : Column chromatography or recrystallization to isolate the amine-functionalized product. Yield optimization requires careful control of temperature and stoichiometry, particularly for halogen retention during cyclization.
Q. How can the molecular structure of this compound be validated, and what analytical techniques are most reliable?
- X-ray Crystallography : Resolves bond angles and torsional conformations. For example, the bromophenyl and benzoxazole rings often exhibit near-orthogonal orientations (e.g., 89.3° in related structures) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions, with characteristic shifts for aromatic protons (δ 6.8–8.2 ppm) and amine groups (δ ~5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₃H₈BrFN₂O: ~321.97 g/mol).
Advanced Research Questions
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do halogen atoms influence these interactions?
Crystal structures reveal:
- C–H···O/N Hydrogen Bonds : Stabilize layered arrangements, with bond lengths of ~2.5–3.0 Å .
- Halogen Bonding : Bromine participates in C–Br···π (3.3–3.5 Å) and C–Br···O interactions, while fluorine engages in C–F···O contacts (~2.8 Å) .
- π–π Stacking : Benzoxazole and phenyl rings form offset stacks (3.6–4.0 Å interplanar distances). Bromine’s electron-withdrawing effect enhances polarization, strengthening these interactions .
Q. How can computational methods complement experimental data in predicting the compound’s reactivity and biological activity?
- DFT Calculations : Predict electrophilic sites (e.g., amine group: Fukui indices ~0.1) and reaction pathways for substitution or coupling .
- Molecular Docking : Screens potential protein targets (e.g., kinases or DNA repair enzymes) by modeling interactions between the bromo-fluorophenyl moiety and hydrophobic pockets .
- ADMET Profiling : Estimates solubility (LogP ~3.2) and metabolic stability using tools like SwissADME, guiding in vivo studies .
Q. What strategies resolve contradictions in crystallographic data, such as discrepancies in torsion angles or unit cell parameters?
- Refinement Software : SHELXL refines structures using least-squares minimization, with validation tools (e.g., R-factor < 5%) to ensure accuracy .
- Twinned Data Analysis : For overlapping reflections, programs like CELL_NOW or TWINABS deconvolute contributions from multiple domains .
- Comparative Studies : Cross-referencing with related benzoxazole derivatives (e.g., 2-(4-aminophenyl)-1,3-benzoxazol-5-amine) identifies systematic errors in bond-length assumptions .
Q. How does the bromine-fluorine substitution pattern affect the compound’s electronic properties and spectroscopic signatures?
- Electron Withdrawal : Bromine (σₚ ~0.86) and fluorine (σₚ ~0.06) alter aromatic ring electron density, shifting UV-Vis absorption (λmax ~290 nm) and fluorescence emission .
- NMR Coupling : ¹⁹F NMR shows deshielding (~-110 ppm) due to fluorine’s electronegativity, while ⁷⁹Br NQR detects quadrupolar interactions in solid-state .
- Redox Behavior : Cyclic voltammetry reveals irreversible oxidation peaks at ~1.2 V (vs. Ag/AgCl), attributed to the benzoxazole amine .
Methodological Guidelines
- Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization .
- Synthetic Optimization : Screen solvents (DMF vs. THF) and catalysts (Pd(PPh₃)₄ for cross-coupling) to enhance regioselectivity .
- Data Validation : Cross-check spectroscopic and crystallographic data with databases (e.g., Cambridge Structural Database) to identify anomalies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
